molecular formula C20H13ClO3 B15037606 3-[(3-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

3-[(3-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B15037606
M. Wt: 336.8 g/mol
InChI Key: WUFBIMLZLDHNGH-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 3-chlorophenol with 6H-benzo[c]chromen-6-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions result in various substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6H-benzo[c]chromen-6-one
  • 3-(1-Phenylethoxy)-6H-benzo[c]chromen-6-one
  • 3-(4-Chlorobenzyl)oxy-6H-benzo[c]chromen-6-one

Uniqueness

3-[(3-Chlorophenyl)methoxy]-6H-benzo[c]chromen-6-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzo[c]chromen-6-one derivatives and contributes to its specific applications and activities.

Properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H13ClO3/c21-14-5-3-4-13(10-14)12-23-15-8-9-17-16-6-1-2-7-18(16)20(22)24-19(17)11-15/h1-11H,12H2

InChI Key

WUFBIMLZLDHNGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)OC2=O

Origin of Product

United States

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